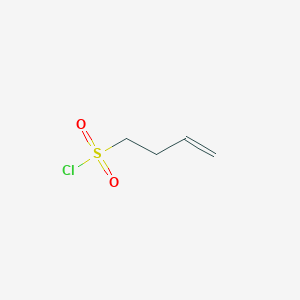
3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (3-DMPPC) is a novel small molecule that has been studied for its potential applications in various scientific research areas. This molecule has been synthesized using a straightforward and efficient method and is composed of a pyrazole ring and an aldehyde group. It has been used in a variety of laboratory experiments, such as in the synthesis of heterocyclic compounds, as a catalyst in organic transformations, and as a precursor for the synthesis of various organic compounds. In addition, 3-DMPPC has been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery.
Scientific Research Applications
- Scientific Field : Chemistry
- Summary of Application : The compound 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, a type of chalcone, was synthesized and characterized .
- Methods of Application : The compound was synthesized and then characterized using various techniques .
- Results or Outcomes : The compound crystallizes in the triclinic system with the space group of P -1 (no. 2), a = 7.7705 (4) Å, b = 10.2634 (6) Å, c = 11.2487 (6) Å, α = 79.655 (5)°, β = 81.500 (5)°, γ = 68.039 (5)°, V = 815.28 (9) Å 3, Z = 2, T = 293 (2) K, μ (MoKα) = 0.086 mm -1, Dcalc = 1.297 g/cm 3 .
- Scientific Field : Medicinal Chemistry
- Summary of Application : Dihydropyrimidine derivatives were synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzladehyde under aldol condensation condition .
- Methods of Application : The title compounds were synthesized through an aldol condensation reaction .
- Results or Outcomes : Two compounds were obtained: (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one (yield 15%) and (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one (yield 8%) .
Synthesis and Characterization of a Newly Synthesized Chalcone
Synthesis of Dihydropyrimidine Derivatives
- Scientific Field : Analytical Chemistry
- Summary of Application : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : The compound is vaporized and then carried by an inert gas through a column. The retention time of the compound is measured .
- Results or Outcomes : The retention index for 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS on a DB-5 column was found to be 2057 .
- Scientific Field : Biochemistry
- Summary of Application : 3-(2,5-Dimethoxyphenyl)propanoic acid is a metabolite of Pseudognaphalium affine, a plant species .
- Methods of Application : The compound is produced during a metabolic reaction in the plant .
- Results or Outcomes : The compound is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Gas Chromatography of 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS
Metabolite of Pseudognaphalium affine
- Scientific Field : Analytical Chemistry
- Summary of Application : 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : The compound is vaporized and then carried by an inert gas through a column. The retention time of the compound is measured .
- Results or Outcomes : The retention index for 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS on a DB-5 column was found to be 2057 .
- Scientific Field : Biochemistry
- Summary of Application : 3-(2,5-dimethoxyphenyl)propanoic acid is a metabolite of Pseudognaphalium affine, a plant species .
- Methods of Application : The compound is produced during a metabolic reaction in the plant .
- Results or Outcomes : The compound is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Gas Chromatography of 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS
Metabolite of Pseudognaphalium affine
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSPFHUWREFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219658 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
879996-64-2 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)












